

Application Note: Quantification of H-Met-D-Met-OH in Biological Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide **H-Met-D-Met-OH**, composed of L-methionine and its D-enantiomer, is of growing interest in various fields of biomedical research. The presence and concentration of D-amino acid-containing peptides can be indicative of specific physiological or pathological processes. Accurate and sensitive quantification of such chiral dipeptides in complex biological matrices like plasma or serum is essential for pharmacokinetic studies, biomarker discovery, and understanding their biological roles. This application note provides a detailed protocol for the stereospecific quantification of **H-Met-D-Met-OH** in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1] The method employs a chiral stationary phase for the separation of diastereomers and a stable isotope-labeled internal standard to ensure accuracy and precision. [2][3][4]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of **H-Met-D-Met-OH** in human plasma. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.



Parameter	Value
Lower Limit of Quantification (LLOQ)	1.5 ng/mL[5]
Upper Limit of Quantification (ULOQ)	500 ng/mL
**Linearity (R²) **	> 0.99
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85-115%
Extraction Recovery	> 85%

Experimental Protocols Sample Preparation

This protocol describes the extraction of **H-Met-D-Met-OH** from human plasma using protein precipitation followed by solid-phase extraction (SPE).

Materials:

- Human plasma (collected in K2-EDTA tubes)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- H-Met-D-Met-OH analytical standard
- H-Met-D-Met-OH-(13C5, 15N1)-OH (Stable Isotope-Labeled Internal Standard)
- Mixed-mode Solid-Phase Extraction (SPE) cartridges
- Microcentrifuge tubes (1.5 mL)



- Centrifuge
- Nitrogen evaporator
- Vortex mixer

Procedure:

- Sample Thawing and Spiking:
 - Thaw frozen plasma samples on ice.
 - \circ To 100 μL of plasma in a microcentrifuge tube, add 10 μL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).
 - For calibration standards and quality control samples, spike with the appropriate concentrations of H-Met-D-Met-OH analytical standard.
- Protein Precipitation:
 - Add 300 μL of cold acetonitrile to each plasma sample.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Incubate the samples at -20°C for 20 minutes to enhance precipitation.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Solid-Phase Extraction (SPE):
 - Carefully transfer the supernatant to a clean tube.
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the dipeptide with 1 mL of 50% acetonitrile containing 0.1% formic acid.



- · Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
 - \circ Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
 - Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Method:

- Column: Chiral Stationary Phase (CSP) column, e.g., Teicoplanin-based column (e.g., CHIROBIOTIC T), 250 x 4.6 mm, 5 μm.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.5 mL/min
- Gradient:



Time (min)	%В
0.0	5
2.0	5
10.0	40
12.0	95
14.0	95
14.1	5

| 18.0 | 5 |

• Injection Volume: 10 μL

• Column Temperature: 25°C

MS/MS Method:

Ionization Mode: Positive Electrospray Ionization (ESI+)

• Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
H-Met-D-Met-OH	281.1	134.1	15

| **H-Met-D-Met-OH**-(13 C₅, 15 N₁)-OH (IS) | 287.1 | 139.1 | 15 |

Source Parameters:

Capillary Voltage: 3.5 kV

• Source Temperature: 150°C

• Desolvation Temperature: 400°C

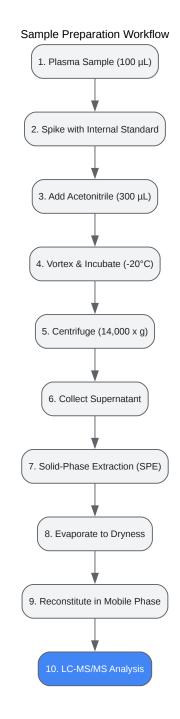


o Desolvation Gas Flow: 800 L/hr

o Cone Gas Flow: 50 L/hr

Visualizations









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